Methyl 1-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate
Overview
Description
Methyl 1-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate: is an organic compound with the molecular formula C₈H₉NO₃ It is a derivative of pyridine and is characterized by the presence of a methyl group at the first position, a keto group at the sixth position, and a carboxylate ester group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of Methyl 1-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate typically begins with commercially available starting materials such as methyl acetoacetate and ammonium acetate.
Reaction Conditions: The reaction involves the condensation of methyl acetoacetate with ammonium acetate in the presence of a suitable solvent, such as ethanol. The reaction mixture is heated under reflux conditions for several hours to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 1-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate can undergo oxidation reactions to form corresponding pyridine derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The compound can be reduced to form dihydropyridine derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at the methyl group or the carboxylate ester group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Pyridine derivatives.
Reduction: Dihydropyridine derivatives.
Substitution: Substituted pyridine carboxylates.
Scientific Research Applications
Chemistry:
Organic Synthesis: Methyl 1-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Pharmacological Studies: The compound has been investigated for its potential pharmacological activities, including anti-inflammatory and antioxidant properties.
Drug Development: It serves as a building block for the development of novel therapeutic agents targeting specific biological pathways.
Industry:
Mechanism of Action
Molecular Targets and Pathways: Methyl 1-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation. Additionally, it can scavenge free radicals, providing antioxidant protection .
Comparison with Similar Compounds
Methyl 6-oxo-1,6-dihydropyridine-2-carboxylate: Similar structure but lacks the methyl group at the first position.
1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid: Similar structure but has a carboxylic acid group instead of a carboxylate ester group.
Uniqueness: Methyl 1-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate is unique due to the presence of both a methyl group and a carboxylate ester group, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 1-methyl-6-oxopyridine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-9-6(8(11)12-2)4-3-5-7(9)10/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INFQCCFXGFIXCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC=C1C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00492224 | |
Record name | Methyl 1-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00492224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20845-22-1 | |
Record name | Methyl 1-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00492224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.